Bleomycin A2

Description

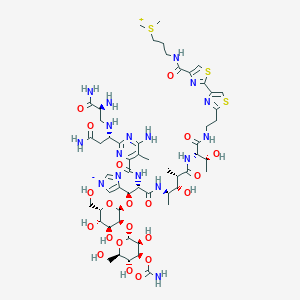

Structure

2D Structure

Properties

IUPAC Name |

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVAGSVQBOHSSS-UAPAGMARSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H84N17O21S3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872327 | |

| Record name | Bleomycin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992), Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/, HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/, Freely soluble in water., Sol in water and methanol but insol in acetone and ether. | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BLEOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow powder | |

CAS No. |

11056-06-7, 11116-31-7, 67763-87-5 | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bleomycin A2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11116-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bleomycin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bleomycinamide, N1-[3-(dimethylsulfonio)propyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bleomycin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLEOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action

The primary mechanism of action of Bleomycin (B88199) A2 involves the cleavage of DNA. wikipedia.org This process is dependent on the presence of oxygen and a metal ion, most notably iron. creative-biolabs.comdrugbank.com Bleomycin A2 chelates with metal ions, forming a pseudoenzyme that reacts with oxygen to generate superoxide (B77818) and hydroxide (B78521) free radicals. wikipedia.org These highly reactive species are responsible for cleaving the DNA strands. wikipedia.orgdrugbank.com

The molecule can be structurally divided into several functional domains that contribute to its biological activity. creative-biolabs.com The N-terminal portion, which includes a pyrimidine (B1678525) and a β-hydroxy-L-histidine, serves as the metal-binding domain, while the cationic C-terminus is responsible for binding to DNA. creative-biolabs.com

This compound induces both single- and double-stranded breaks in DNA, with the latter being considered the more significant contributor to its cytotoxic effects. creative-biolabs.comnih.gov It shows a preference for cleaving DNA at 5'-GC or 5'-GT sequences. creative-biolabs.compnas.org An alternative hypothesis suggests that the compound binds to specific sites on the DNA and abstracts a hydrogen atom from a base, leading to strand cleavage. wikipedia.org Recent studies have also indicated that this compound can cleave RNA and DNA-RNA hybrids, suggesting additional cellular targets. creative-biolabs.comacs.org

Biosynthesis and Production of Bleomycin A2

Microbial Origin: Streptomyces verticillus

Bleomycin (B88199) A2 is a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces verticillus. taylorandfrancis.comnih.gov This filamentous actinomycete is the natural source of the bleomycin family of compounds, which were first discovered in 1966. taylorandfrancis.com The production of these complex molecules is a hallmark of the intricate metabolic capabilities of Streptomyces species, which are known for synthesizing a wide array of bioactive compounds.

Elucidation of the Biosynthetic Pathway

The biosynthesis of Bleomycin A2 is a multi-step process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, followed by crucial glycosylation events. nih.govacs.org The elucidation of this pathway has been a significant area of research, providing insights into the enzymatic machinery responsible for constructing this complex natural product. scispace.com

Glycosylation of Aglycones

A critical step in the formation of biologically active this compound is the glycosylation of the bleomycin aglycone. wikipedia.org This process involves the attachment of a disaccharide moiety, which is essential for the molecule's ability to effectively bind and cleave DNA. researchgate.net The sugar portion of this compound is composed of L-gulose and 3-O-carbamoyl-D-mannose. toku-e.com Studies have shown that deglycosylated bleomycins exhibit significantly reduced DNA cleavage activity, highlighting the importance of the sugar components. nih.gov The glycosylation process is catalyzed by specific glycosyltransferases encoded within the bleomycin biosynthetic gene cluster.

Precursor Identification and Metabolic Integration (e.g., Amino Acids, β-Alanine)

The peptide backbone of the bleomycin aglycone is assembled from a specific set of amino acid precursors. These include both common proteinogenic amino acids and a non-proteinogenic amino acid, β-alanine. nih.govresearchgate.net The identified precursors for the bleomycin aglycone are L-histidine, L-asparagine, L-threonine, L-alanine, L-serine, L-cysteine, and β-alanine. nih.gov Metabolic profiling studies have shown that the availability of these precursor amino acids, particularly histidine and cysteine, can be a limiting factor in bleomycin production. nih.gov Enhancing the intracellular pools of these precursors through metabolic engineering is a key strategy for improving bleomycin yields. nih.govresearchgate.net

| Precursor Amino Acid | Role in this compound Biosynthesis |

| L-Histidine | Direct precursor for the aglycone backbone. nih.gov |

| L-Asparagine | Direct precursor for the aglycone backbone. nih.gov |

| L-Threonine | Direct precursor for the aglycone backbone. nih.gov |

| L-Alanine | Direct precursor for the aglycone backbone. nih.gov |

| L-Serine | Direct precursor for the aglycone backbone. nih.gov |

| L-Cysteine | Direct precursor for the aglycone backbone. nih.gov |

| β-Alanine | A non-proteinogenic amino acid incorporated into the aglycone. researchgate.net |

Genetic Engineering and Biotechnological Approaches for Analog Generation

The elucidation of the bleomycin biosynthetic gene cluster has paved the way for genetic engineering strategies to produce novel bleomycin analogs. nih.gov By manipulating the genes involved in the biosynthesis, researchers aim to create derivatives with improved therapeutic properties, such as enhanced efficacy and reduced toxicity. nih.govacs.org

In vivo Manipulation of Biosynthetic Gene Clusters

Direct manipulation of the bleomycin biosynthetic gene cluster within S. verticillus allows for the targeted modification of the bleomycin structure. nih.govnih.gov Techniques such as gene deletion and gene replacement have been successfully employed to create mutant strains that produce novel bleomycin derivatives. nih.gov For instance, the deletion of the blmD gene resulted in the production of decarbamoyl-bleomycin, providing insights into the role of the carbamoyl (B1232498) group. nih.gov These in vivo manipulation techniques offer a powerful tool for generating a diverse range of bleomycin analogs that would be difficult to produce through chemical synthesis. nih.govsciengine.com

Engineered Production of Novel Bleomycin Analogues

The clinical application of bleomycins (BLMs) is often limited by dose-dependent pulmonary toxicity. nih.govnih.gov This has driven significant research into the development of new BLM analogues with potentially improved clinical efficacy and reduced side effects. nih.gov Combinatorial biosynthesis, which involves the genetic engineering of natural product biosynthetic pathways, presents a powerful alternative to chemical synthesis for creating such analogues. acs.org By manipulating the modular non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes responsible for bleomycin's assembly, researchers can introduce specific structural modifications. mdpi.comnih.gov

The cloning and characterization of the biosynthetic gene clusters for bleomycins from Streptomyces verticillus, tallysomycins (TLMs) from Streptoalloteichus hindustanus, and zorbamycin (B576740) (ZBM) from Streptomyces flavoviridis have provided the foundational tools for this engineering. nih.govrsc.org Comparative analysis of these pathways revealed the genetic basis for their structural differences, particularly in the disaccharide moieties and terminal amine groups, allowing for targeted engineering strategies. nih.gov

One successful approach involved expressing the entire BLM biosynthetic machinery in the ZBM-producing organism, S. flavoviridis, a host more amenable to genetic manipulation than the native BLM producer S. verticillus. nih.gov This strategy led to the creation of several novel hybrid analogues. nih.gov

Detailed Research Findings

Research into engineered analogues has yielded significant insights into the structure-activity relationships of the bleomycin family of compounds. Key findings include:

The disaccharide moiety is crucial for the DNA cleavage activity of both BLMs and ZBMs. nih.govnih.gov

The unique disaccharide found in zorbamycin can significantly enhance the potency of bleomycin. nih.govnih.gov

These principles were demonstrated through the engineered production and evaluation of three novel analogues: 6′-hydroxy-ZBM, BLM Z, and 6′-deoxy-BLM Z. nih.govacs.org

BLM Z : A new bleomycin analogue featuring the terminal amine moiety from zorbamycin. acs.org

6′-deoxy-BLM Z : A hybrid analogue containing both the zorbamycin terminal amine and the zorbamycin disaccharide. acs.org

6′-hydroxy-ZBM : A zorbamycin analogue that incorporates the bleomycin disaccharide. nih.gov

Subsequent evaluation of their ability to damage DNA, a measure of potential anti-cancer activity, revealed that 6′-deoxy-BLM Z is the most potent bleomycin analogue identified to date. nih.govnih.gov The fact that it can be produced through microbial fermentation in reasonable quantities makes it a promising candidate for further preclinical investigation. nih.govnih.gov

Table 1: Engineered Bleomycin Analogues and Key Findings

| Analogue Name | Structural Modification | Key Finding | Citation |

|---|---|---|---|

| BLM Z | Contains the ZBM terminal amine moiety and the BLM disaccharide. | A novel engineered analogue. | nih.gov |

| 6′-deoxy-BLM Z | Contains the ZBM terminal amine moiety and the ZBM disaccharide. | The most potent BLM analogue known to date, with significantly improved DNA cleavage activity. | nih.govnih.gov |

| 6′-hydroxy-ZBM | Contains the BLM disaccharide and the ZBM aglycone/terminal amine. | Demonstrates the influence of the disaccharide moiety on activity. | nih.gov |

| 6′-deoxy-TLM H-1 | A hybrid of BLM, TLM, and ZBM, consisting of the 2,2'-desmethyl-BLM aglycone, the TLM A C-terminal amine, and the ZBM disaccharide. | Provides new insights into the structure-activity relationship of the BLM family. | researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6′-deoxy-BLM Z |

| 6′-deoxy-TLM H-1 |

| 6′-hydroxy-ZBM |

| This compound |

| Bleomycins (BLMs) |

| BLM Z |

| Tallysomycins (TLMs) |

Mechanisms of Cellular Resistance to Bleomycin A2

Molecular Determinants of Resistance

The intrinsic or acquired resistance of cancer cells to bleomycin (B88199) A2 is governed by a variety of molecular factors. These factors can either prevent the drug from reaching its intracellular target, inactivate the drug molecule itself, or repair the damage caused by the drug.

Enhanced Deoxyribonucleic Acid Repair Mechanisms

Bleomycin A2 exerts its cytotoxic effect by inducing single- and double-strand breaks in DNA. rsc.org Consequently, an enhanced capacity for DNA repair is a primary mechanism of resistance. apimtherapeutics.comnih.gov Cells with increased activity of DNA repair enzymes can more effectively mend the lesions created by this compound, thus mitigating its lethal effects. aacrjournals.org Studies have shown that tumor cells selected for bleomycin resistance often exhibit an increased ability to repair this DNA damage. doctorlib.org For instance, the overexpression of enzymes like hApe/ref-1, which is involved in the repair of bleomycin-induced DNA lesions, has been shown to confer a two- to three-fold increase in protection against the drug in testicular cancer cells. aacrjournals.org The inhibition of DNA repair processes has been demonstrated to increase the cytotoxic effects of bleomycin, further highlighting the importance of this resistance mechanism. nih.gov

Role of Bleomycin Hydrolase (BLH1) in Drug Inactivation

Bleomycin hydrolase (BLH1), a cytosolic cysteine peptidase, is a key enzyme in the metabolic inactivation of this compound. wikipedia.org This enzyme hydrolyzes the β-aminoalanine amide moiety of the bleomycin molecule, resulting in a deamidated metabolite that is unable to bind to and degrade DNA. acs.org The levels of BLH1 activity have been shown to correlate with cellular resistance to bleomycin. For example, some resistant tumor cell lines exhibit higher levels of BLH1 activity compared to their sensitive counterparts. nih.gov In studies using animal models, bleomycin-resistant tumors were found to metabolize this compound to a much greater extent than sensitive tumors, and this metabolic inactivation was linked to the presence of inactive metabolites. nih.govaacrjournals.org Inhibition of BLH1 with agents like E-64 has been shown to prevent the metabolism of this compound and enhance its antitumor activity, confirming the role of this enzyme in resistance. nih.govaacrjournals.org

Table 1: Impact of Bleomycin Hydrolase (BLH1) on this compound Activity

| Experimental Condition | Observation | Implication for Resistance | Reference |

| Incubation of this compound with Daudi lymphoma cytosolic fractions | Formation of a complex mixture of inactive metabolites. | Metabolic inactivation is a key resistance mechanism. | nih.govaacrjournals.org |

| Pre-treatment with E-64 (BLH1 inhibitor) in mice with Daudi xenografts | Inhibition of this compound metabolism and potentiation of its antitumor activity. | Blocking BLH1 can overcome resistance. | nih.govaacrjournals.org |

| Expression of yeast BLH1 in mouse NIH3T3 cells | Nearly 5-fold increase in resistance to bleomycin. | BLH1 directly confers resistance. |

Mechanisms of Reduced Cellular Uptake

The cellular uptake of the large, water-soluble this compound molecule is a critical determinant of its efficacy. apimtherapeutics.com Reduced accumulation of the drug within the cell is a significant mechanism of resistance. apimtherapeutics.comaacrjournals.org This can be due to a less efficient uptake process or alterations in the cell membrane that hinder the drug's entry.

Glycosaminoglycans (GAGs), which are long, negatively charged polysaccharides found on the cell surface and in the extracellular matrix, are implicated in the cellular entry of bleomycin. mdpi.comsystemequine.com It is hypothesized that the positively charged bleomycin molecule interacts with these negatively charged GAGs, facilitating its uptake. mdpi.comresearchgate.net Studies using Chinese hamster ovary (CHO) cell lines, one of which is deficient in GAG biosynthesis, have shown that cells with normal GAG expression are more sensitive to bleomycin. mdpi.comresearchgate.net This suggests that GAGs may act as receptors or co-receptors for bleomycin uptake. mdpi.com The specific types of GAGs, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, and their sulfation patterns may also influence the efficiency of bleomycin internalization. researchgate.net

Table 2: Evidence for Glycosaminoglycan (GAG) Involvement in Bleomycin Uptake

| Cell Lines Compared | Key Difference | Finding | Conclusion | Reference |

| CHOK1 vs. CHO745 | CHO745 cells are defective in GAG biosynthesis. | CHOK1 cells are more sensitive to this compound than CHO745 cells. | GAGs are likely involved in the cellular uptake of bleomycin. | mdpi.comresearchgate.net |

Investigation of Drug Efflux Pump Activity (e.g., MDR1, MRP1)

Active efflux of chemotherapeutic agents from cancer cells, mediated by ATP-binding cassette (ABC) transporters, is a well-established mechanism of multidrug resistance (MDR). frontiersin.orgresearchgate.net While not as extensively studied for bleomycin as for other drugs, there is evidence to suggest that efflux pumps like Multidrug Resistance Protein 1 (MRP1) and P-glycoprotein (MDR1) may contribute to bleomycin resistance. nih.gov These pumps actively transport a wide range of substrates out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. frontiersin.orgnih.gov MRP1, in particular, is known to transport anionic drugs and neutral drugs conjugated to glutathione (B108866), and some MRPs can also transport neutral drugs in co-transport with glutathione. nih.govfrontiersin.org The expression of MRP1 has been associated with resistance to a broad range of chemotherapeutic drugs in melanoma cell lines. nih.gov While direct evidence for this compound as a major substrate for these pumps is still being investigated, their overexpression in resistant cell lines suggests a potential role in reducing its intracellular accumulation. nih.gov

Bleomycin A2 Derivatives and Analogues in Research

Rational Design and Chemical Synthesis of Analogues

The intricate structure of Bleomycin (B88199) A2 has presented a significant challenge to synthetic chemists. However, the pursuit of its total synthesis and the development of modular synthetic strategies have been instrumental in creating a wide array of analogues for detailed study.

Total Synthesis of Bleomycin A2 and its Degraded Forms

The total synthesis of this compound and its aglycone, deglycobleomycin (B1238005) A2, has been a landmark achievement in organic chemistry. sci-hub.stfcien.edu.uy These synthetic endeavors not only confirmed the complex structure of the natural product but also paved the way for the creation of analogues with specific, deep-seated modifications that are not accessible through manipulation of the natural product itself. fcien.edu.uynih.gov Early syntheses by researchers like Umezawa and Hecht were pioneering but faced challenges, such as controlling the stereochemistry at certain positions. fcien.edu.uybris.ac.uk Subsequent efforts have focused on developing more convergent and stereocontrolled routes. bris.ac.uk The synthesis of decarbamoyl bleomycin demethyl A2, an important congener for mechanistic studies, was first reported as a byproduct of the total synthesis of this compound. acs.org

Functional Roles of Structural Subunits and Substituents (e.g., Bithiazole Moiety, Terminal Amine, Pyrimidoblamic Acid, Carbamoyl (B1232498) Group)

Through the synthesis and evaluation of numerous analogues, the specific roles of the different parts of the this compound molecule have been elucidated.

Bithiazole Moiety and Terminal Amine: This part of the molecule is primarily responsible for DNA binding. nih.govmdpi.com The bithiazole tail is thought to intercalate into the DNA helix, although some studies suggest a partial insertion or minor groove binding. nih.govnih.gov Modifications to the C-terminal amine can influence DNA binding affinity and have been a major focus of analogue development. nih.gov

Pyrimidoblamic Acid: This subunit, along with the adjacent β-hydroxy histidine, forms the metal-binding domain, which is essential for chelating a metal ion (typically iron) and activating molecular oxygen to initiate DNA cleavage. nih.govbris.ac.uk The pyrimidoblamic acid moiety is also a key determinant of the DNA cleavage sequence selectivity. bris.ac.uk Specifically, the C4 amino group of pyrimidoblamic acid is believed to form critical hydrogen bonds with guanine (B1146940) bases in the minor groove of DNA, contributing to the preference for cleavage at 5'-GC and 5'-GT sites. acs.orgfigshare.com

Carbamoyl Group: The function of the carbamoyl group on the mannose sugar has been a subject of investigation. While some early studies suggested its involvement in metal coordination, later research has indicated it is not a direct ligand. nih.govnih.gov However, its removal has been shown to significantly reduce DNA cleavage activity, suggesting an important, albeit indirect, role in the molecule's function. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity, particularly its ability to cleave DNA.

Development of Novel Analogues for Enhanced Therapeutic Indices

A primary objective in the ongoing research into bleomycin analogues is the development of new compounds with improved therapeutic indices. ontosight.aicancerindex.org An enhanced therapeutic index signifies a greater separation between the concentration of a drug required for antitumor efficacy and the concentration that causes toxicity to the host. ontosight.ai For bleomycins, this translates to a search for novel analogues that possess more potent anticancer activity while exhibiting reduced organ toxicity, particularly the dose-limiting pulmonary toxicity associated with the parent drug. cancerindex.orgnih.govacs.org

Efforts to enhance the antitumor activity of this compound have largely focused on synthetic and biosynthetic modifications of its key functional domains. researchgate.netacs.org These domains include the DNA-binding C-terminal tail and the metal-binding domain, connected by a linker region, and the disaccharide moiety. creative-biolabs.com

One successful strategy involves the bio-engineering of the bleomycin biosynthetic machinery. nih.gov This approach has led to the creation of novel analogues with significantly increased potency. A notable example is 6'-deoxy-BLM Z, an analogue engineered to have both the zorbamycin (B576740) (ZBM) terminal amine moiety and the ZBM disaccharide. acs.org In vitro assays demonstrated that 6'-deoxy-BLM Z has a DNA cleavage activity at least 10 times more potent than that of this compound, making it one of the most powerful bleomycin analogues discovered to date. nih.gov This research highlights that modifications to both the terminal amine and the sugar moiety can synergistically improve bioactivity. nih.govresearchgate.net

Other strategies have focused on altering the DNA sequence specificity of the drug. While this compound preferentially cleaves DNA at 5'-GC and 5'-GT sequences, some naturally occurring analogues like talisomycin show different cleavage profiles, including an enhanced ability to cleave at 5'-GA* sites. mdpi.com Synthetic modifications to the linker region, specifically the L-threonine substituent, have also been shown to have a prominent role in the efficiency of DNA cleavage, though these changes did not significantly alter cleavage selectivity. nih.govcreative-biolabs.com The development of new analogues via genetic manipulation of the non-ribosomal peptide synthetases and polyketide synthases in the bleomycin gene cluster is an active area of research with the potential to yield compounds with greater effectiveness. nih.govcancerindex.org

Table 2: Research Findings on this compound Analogues with Improved Antitumor Activity

| Analogue | Modification Strategy | Impact on Antitumor Activity | Reference(s) |

|---|---|---|---|

| 6'-deoxy-BLM Z | Engineered biosynthesis; incorporates ZBM terminal amine and disaccharide. | At least 10-fold more potent DNA cleavage activity than BLM A2. | nih.govacs.org |

| BLM Z | Engineered biosynthesis; incorporates ZBM terminal amine. | Enhanced DNA cleavage potency. | nih.gov |

| Talisomycin | Naturally occurring analogue. | Altered DNA cleavage specificity, with enhanced cleavage at 5'-GA* sites. | mdpi.com |

| Analogues with modified L-threonine subunit | Synthetic modification. | Strong impact on the efficiency of DNA cleavage. | creative-biolabs.com |

A critical limitation of bleomycin therapy is its dose-dependent pulmonary toxicity. cancerindex.orgresearchgate.net Consequently, a major focus of analogue development is the creation of compounds with a reduced propensity to cause lung damage. nih.govacs.org

A significant breakthrough in this area came from the discovery of the molecular mechanism underlying bleomycin-induced pulmonary fibrosis. Research has identified the protein ANXA2 (annexin A2) in lung epithelial cells as a direct binding target of bleomycin. nih.gov This binding, which is mediated by the amide group on the drug's sugar moiety, obstructs autophagic flux within the cells, leading to fibrosis. nih.gov

This insight has provided a clear strategy for reducing pulmonary toxicity: removing or modifying the sugar moiety to disrupt the interaction with ANXA2. nih.gov Studies have reported that deglycosylated bleomycin, which lacks the sugar residue, exhibits anticancer activity comparable to that of standard bleomycin but does not induce pulmonary fibrosis. nih.gov This finding strongly suggests that it is possible to uncouple the therapeutic action of bleomycin from its principal toxic side effect.

Other research has identified novel members of the bleomycin family with inherently lower toxicity. Boningmycin, for example, was found to have stronger antitumor activities than the parent compound but with lower pulmonary toxicity. spandidos-publications.com The investigation of lipophilic bleomycin analogues, such as liblomycin, has also been explored as a means to reduce lung damage, although these particular studies did not yield promising results in animal models. nih.gov The development of analogues through engineered biosynthesis and synthetic chemistry, informed by the mechanistic understanding of toxicity, remains a promising avenue for creating safer and more effective bleomycin-based therapeutics. researchgate.netnih.gov

Table 3: Research Findings on this compound Analogues with Reduced Organ Toxicity

| Analogue | Modification Strategy | Impact on Organ Toxicity | Reference(s) |

|---|---|---|---|

| Deglycosylated Bleomycin | Removal of the disaccharide moiety. | Does not induce pulmonary fibrosis because it cannot bind to ANXA2 in lung cells. | nih.gov |

| Boningmycin | Naturally occurring analogue. | Exhibits lower pulmonary toxicity compared to standard bleomycin. | spandidos-publications.com |

| Liblomycin | Lipophilic analogue. | Investigated to reduce pulmonary damage, but results in animal models were not promising. | nih.gov |

Mechanisms of Cellular and Organ Toxicity of Bleomycin A2

Pulmonary Toxicity and Fibrosis Pathogenesis

The development of pulmonary fibrosis following Bleomycin (B88199) A2 administration is a multi-step process initiated by direct cellular injury, which then triggers a series of pathological responses including inflammation, oxidative stress, and aberrant tissue repair. researchgate.netnih.gov This process ultimately leads to the excessive deposition of extracellular matrix proteins, causing scarring and loss of lung function. nih.gov

The pathogenesis of bleomycin-induced pulmonary fibrosis begins with injury to alveolar epithelial cells. mdpi.com This initial damage sets off a complex cascade involving an influx of inflammatory cells, such as macrophages and neutrophils, into the lung tissue. nih.govnih.gov These cells release a variety of signaling molecules that stimulate fibroblasts, the cells responsible for producing the extracellular matrix. nih.govmdpi.com This stimulation leads to the excessive production and deposition of collagen and other matrix components, resulting in the characteristic scarring and stiffening of the lung tissue seen in fibrosis. nih.govatsjournals.org While transforming growth factor-beta (TGF-β) is a key mediator in this process, studies indicate it is not the sole factor, highlighting the multifaceted nature of the fibrotic response. nih.gov The molecular changes induced by a single administration of bleomycin in animal models have been shown to be significantly relevant to the molecular alterations observed in patients with idiopathic pulmonary fibrosis (IPF). nih.gov

A central mechanism of Bleomycin A2's toxicity is its ability to generate reactive oxygen species (ROS). atsjournals.orgnih.gov Bleomycin forms a complex with metal ions, primarily iron, and molecular oxygen. nih.govwikipedia.org This complex acts as a pseudoenzyme, producing superoxide (B77818) and hydroxide (B78521) free radicals that cause direct oxidative damage to cellular components. nih.govwikipedia.org This process leads to lipid peroxidation of cell membranes and damage to proteins and DNA. nih.govphysiology.org The lung is particularly susceptible to this oxidative damage due to relatively low levels of the enzyme bleomycin hydrolase, which inactivates bleomycin. mdpi.comfrontiersin.org The resulting increase in cellular injury is a key trigger for the subsequent inflammatory and fibrotic responses. nih.gov Both intracellular and extracellular ROS are implicated, as bleomycin can bind to plasma membranes and persist in the extracellular space. physiology.org

Table 1: Key Research Findings on Oxidative Stress in this compound-Induced Toxicity

| Finding | Description | Reference(s) |

| ROS Generation | This compound complexes with iron and oxygen to produce superoxide and hydroxyl radicals. | nih.govwikipedia.org |

| Cellular Damage | The generated ROS lead to DNA strand breaks and lipid peroxidation. | nih.gov |

| Lung Susceptibility | The lung has low levels of bleomycin hydrolase, an enzyme that deactivates bleomycin. | mdpi.comfrontiersin.org |

| Extracellular Role | Bleomycin is found in the extracellular space and binds to plasma membranes, indicating a role for extracellular ROS in lung injury. | physiology.org |

The initial lung injury caused by this compound triggers a robust inflammatory response. nih.gov This is characterized by the recruitment of inflammatory cells, including neutrophils and macrophages, to the site of injury. nih.govdovepress.com A critical aspect of this response is the dysregulation of cytokines, particularly the pro-inflammatory cytokines Interleukin-18 (IL-18) and Interleukin-1 beta (IL-1β). wikipedia.orgnih.gov Studies have shown enhanced expression of both IL-18 and its receptor in the lungs of patients with bleomycin-induced lung injury. nih.govnih.gov In mouse models, bleomycin administration induces the expression of IL-1β and IL-18 in the serum and lungs. nih.govnih.gov This cytokine release is mediated in part by the activation of the NLRP3 inflammasome in macrophages. dovepress.com The subsequent inflammatory cascade, driven by these cytokines, contributes significantly to the progression of fibrosis. nih.govwikipedia.org Attenuating the signaling of IL-18 and IL-1β has been shown to reduce the severity of bleomycin-induced lung injury in animal models. nih.govnih.gov

This compound can induce a state of irreversible growth arrest known as cellular senescence in alveolar epithelial cells. ersnet.orgnih.gov This is a key event contributing to the impaired lung repair process that leads to fibrosis. ersnet.org Senescent cells exhibit distinct changes, including altered morphology (becoming flat and enlarged), increased activity of senescence-associated β-galactosidase, and overexpression of cell cycle inhibitors like p21. ersnet.orgnih.govnih.gov These senescent epithelial cells are not inert; they adopt a senescence-associated secretory phenotype (SASP), releasing a variety of pro-inflammatory and pro-fibrotic factors that further drive the fibrotic process. frontiersin.org The induction of senescence in alveolar epithelial cells is considered a major contributor to the impaired re-epithelialization that follows lung injury, creating a permissive environment for fibroblast activation and fibrosis. ersnet.orgfrontiersin.org

Table 2: Markers of this compound-Induced Alveolar Epithelial Cell Senescence

| Marker | Observation | Reference(s) |

| Morphology | Cells become flat and enlarged. | ersnet.orgnih.gov |

| SA-β-Gal Activity | Increased activity of senescence-associated β-galactosidase. | ersnet.orgnih.gov |

| Protein Expression | Overexpression of cell cycle inhibitors p21 and p16. | ersnet.orgfrontiersin.org |

| Growth | Irreversible growth arrest. | ersnet.orgnih.gov |

| SASP | Secretion of pro-inflammatory and pro-fibrotic factors. | frontiersin.org |

Recent research has identified a specific molecular interaction that contributes to this compound's toxicity: its binding to the protein Annexin A2 (ANXA2). nih.govnih.gov This interaction has been shown to impede autophagic flux, the cellular process responsible for degrading and recycling damaged organelles and proteins. nih.govnih.gov Specifically, the binding of bleomycin to the Glu139 residue of ANXA2 inhibits the activity of Transcription Factor EB (TFEB), a master regulator of autophagy. nih.govnih.gov This disruption of autophagy leads to the accumulation of damaged cellular components, contributing to cellular stress and promoting fibrosis. jst.go.jp Furthermore, the interaction between bleomycin and ANXA2 also plays a role in mediating the inflammatory response, representing another pathway through which this interaction contributes to pulmonary fibrosis. portlandpress.com

A primary mechanism of this compound's cytotoxic effect is its ability to directly damage DNA. atsjournals.orgwikipedia.org The bleomycin-iron complex generates free radicals in close proximity to DNA, leading to both single- and double-strand breaks. nih.govwikipedia.org This genotoxic activity can induce various chromosomal aberrations, including deletions, exchanges, and the formation of micronuclei, which are small, extra-nuclear bodies that indicate chromosomal damage. frontiersin.orgresearchgate.net This DNA damage is a critical initiating event for the subsequent cellular responses, including the activation of damage-inducible proteins like p53, cell cycle arrest, and in some cases, apoptosis or cellular senescence. atsjournals.orgatsjournals.org The DNA damage in lung cells appears to be a necessary precursor for the development of pulmonary fibrosis. atsjournals.org

Interference with Alveolar Re-epithelization

The most severe adverse effect of bleomycin treatment is pulmonary fibrosis. A key factor in the development of this condition is the interference of this compound with the normal process of alveolar re-epithelialization following lung injury.

Bleomycin induces focal necrosis of alveolar type I (AT1) epithelial cells. This is followed by a regenerative response involving the proliferation of alveolar type II (AT2) cells, which are considered progenitor cells in the alveolus. nih.gov However, in the presence of bleomycin, this repair process is aberrant. nih.gov

Studies have shown that bleomycin concentrates in epithelial cells during the period of maximal DNA synthesis in regenerating AT2 cells. nih.gov This leads to direct injury to these dividing and differentiating cells. nih.gov Instead of differentiating into new AT1 cells to restore the normal alveolar structure, the damaged AT2 cells give rise to a variety of abnormal epithelial forms, including fetal-like tubular structures and metaplastic squamous and ciliated cells. nih.gov This failure of proper differentiation and re-epithelization is a critical step in the pathogenesis of bleomycin-induced pulmonary fibrosis. dovepress.comsemanticscholar.org The process of epithelial-mesenchymal transition (EMT), where alveolar epithelial cells transform into myofibroblasts that excessively produce collagen, is also triggered by bleomycin exposure. dovepress.comsemanticscholar.org

Recent research has identified distinct subsets of AT2 cells, with some emerging specifically after lung injury. nih.gov Aging, a known risk factor for idiopathic pulmonary fibrosis (IPF), exacerbates the negative effects of bleomycin on AT2 cell recovery. nih.gov The genomic signature of AT2 cells from IPF patients shows similarities to those from older mice subjected to bleomycin-induced lung injury, highlighting the synergistic and detrimental effects of aging and bleomycin on alveolar repair. nih.gov

Cutaneous Toxicity Mechanisms

This compound can also induce cutaneous toxicity, with mechanisms involving direct effects on skin cells and the upregulation of fibrogenic factors.

This compound exerts various effects on the primary cells constituting the skin, including fibroblasts, keratinocytes, and endothelial cells. nih.govnih.gov In the context of bleomycin-induced scleroderma, an increased expression of SUMO-1 (Small Ubiquitin-like MOdifier-1) has been observed in these cell types, similar to what is seen in systemic sclerosis. d-nb.info This suggests a potential role for the sumoylation pathway in the pathogenesis of skin fibrosis. Furthermore, in vitro studies have demonstrated that bleomycin can stimulate endothelial cells to secrete components for collagen synthesis in a dose-dependent manner. nih.govnih.gov

A key mechanism of bleomycin-induced cutaneous fibrosis is the upregulation of extracellular matrix (ECM) proteins and profibrotic cytokines. Bleomycin has been shown to dose-dependently increase the gene expression of type I collagen, fibronectin, and decorin in human dermal fibroblasts. nih.gov

This effect is believed to be mediated by the upregulation of potent fibrogenic cytokines, namely Transforming Growth Factor-beta (TGF-β) and Connective Tissue Growth Factor (CTGF). nih.govnih.govnih.gov Bleomycin mildly upregulates the mRNA expression of both TGF-β and CTGF in normal skin fibroblasts. nih.gov TGF-β is a critical driver of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, which are the primary producers of ECM proteins. pliantrx.comfrontiersin.orgfrontiersin.org CTGF is another crucial molecule in the progression of fibrosis and is often overexpressed in fibrotic tissues. nih.gov Studies have shown that inhibiting the signaling pathways of both TGF-β and CTGF can attenuate bleomycin-induced skin fibrosis. nih.gov For instance, the inhibition of the ERK1/2 and JNK pathways has been shown to prevent bleomycin-induced expression of TGF-β and CTGF, as well as the progression of fibrotic changes. nih.gov

| Affected Molecule | Effect of this compound | Cell Type | Reference |

| Type I Collagen | Upregulation of mRNA expression | Human Dermal Fibroblasts | nih.gov |

| Fibronectin | Upregulation of mRNA expression | Human Dermal Fibroblasts | nih.gov |

| Decorin | Upregulation of mRNA expression | Human Dermal Fibroblasts | nih.gov |

| TGF-β | Upregulation of mRNA expression | Human Dermal Fibroblasts | nih.gov |

| CTGF | Upregulation of mRNA expression | Human Dermal Fibroblasts | nih.gov |

Effects on Fibroblasts, Keratinocytes, and Endothelial Cells

Systemic Immunological Effects

Beyond its direct cellular toxicity, this compound also has significant systemic immunological effects. It has been suggested that bleomycin's therapeutic efficacy is not solely due to its cytotoxic properties but also involves the induction of an anticancer immune response. nih.gov

Bleomycin can trigger immunogenic cell death (ICD) in cancer cells. This process involves the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and autophagy. nih.gov This, in turn, results in the surface exposure of damage-associated molecular patterns (DAMPs) such as calreticulin (B1178941) and ERp57, and the release of others like HMGB1 and ATP. nih.gov These molecules act as signals to the immune system, promoting the maturation of dendritic cells and the subsequent activation of a tumor-specific T-cell response. nih.gov

However, the immunological effects of bleomycin are complex and can be ambivalent. While it can stimulate an anti-tumor immune response, it has also been observed to promote the proliferation of regulatory T cells (Tregs), which are immunosuppressive. nih.gov

Advanced Research Methodologies for Bleomycin A2 Studies

Analytical and Separation Techniques

The separation and purification of Bleomycin (B88199) A2 from the complex mixture produced by Streptomyces verticillus, known as Blenoxane, is a critical first step for detailed study. nih.gov This mixture primarily contains Bleomycin A2 and Bleomycin B2. longdom.orglongdom.org Various chromatographic techniques have been developed to achieve high-purity fractions of this compound.

High-Performance Liquid Chromatography (HPLC) for Fraction Separation (e.g., Reversed-Phase, Hydrophilic Interaction Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. nih.govnih.gov Due to the highly polar nature of bleomycins, specialized HPLC methods are required for effective separation. researchgate.netnih.gov

Reversed-Phase HPLC (RP-HPLC) has been employed for the separation of bleomycin congeners. These methods often necessitate the use of an ion-pairing reagent in the mobile phase to achieve adequate separation of the polar analytes. nih.govresearchgate.net For instance, a method using a µBondapak C18 column with a mobile phase containing 1-pentanesulfonic acid has been successful in separating at least 10 components of bleomycin preparations. nih.gov However, the presence of ion-pairing reagents can be a drawback, particularly when interfacing with mass spectrometry. longdom.orglongdom.org

Hydrophilic Interaction Chromatography (HILIC) has emerged as a superior alternative for the analysis of highly polar compounds like this compound. researchgate.netnih.gov HILIC methods avoid the need for ion-pairing reagents, making them highly compatible with mass spectrometry detection. researchgate.nettandfonline.com This technique has been shown to provide better retention, separation efficiency, and selectivity for bleomycin fractions compared to reversed-phase methods. nih.gov A ZIC-HILIC stationary phase, for example, has been successfully used to separate this compound and B2. researchgate.net The use of HILIC is particularly advantageous for analyzing this compound in complex biological matrices like plasma. researchgate.netresearchgate.net

Interactive Data Table: HPLC Methods for this compound Separation

| Technique | Column Type | Mobile Phase Components | Key Advantages | Citations |

|---|---|---|---|---|

| Reversed-Phase HPLC | µBondapak C18 | Methanol (B129727), aqueous 1-pentanesulfonic acid | Quantitative determination of multiple bleomycin components. | nih.gov |

| Reversed-Phase HPLC | Not Specified | Distilled water, acetonitrile, acetic acid, sodium heptanesulfonate | Ion-paired method for plasma analysis. | researchgate.net |

| HILIC | ZIC-HILIC | Ammonium (B1175870) formate (B1220265), aqueous methanol | Avoids ion-pairing reagents, MS compatibility, good separation of polar analogs. | researchgate.nettandfonline.comresearchgate.net |

| HILIC-like | BEH Amide | Not Specified | High-resolution MS quantitative determination in biological specimens. | nih.gov |

Mass Spectrometry (MS) and Quadrupole-Time of Flight Mass Spectrometry (QTOF-MS)

Mass spectrometry (MS) is a powerful tool for the identification and structural characterization of this compound. When coupled with HPLC, it provides a highly sensitive and selective analytical method. researchgate.nettandfonline.com

Quadrupole-Time of Flight Mass Spectrometry (QTOF-MS) , in particular, offers high mass accuracy, enabling the precise determination of the molecular weights of this compound and its fragments. researchgate.nettandfonline.com This is crucial for confirming the identity and quality of the compound. researchgate.net HPLC-QTOF-MS methods have been developed that can detect this compound at ng/mL to pg/mL levels, making them suitable for ultra-trace analysis in pharmaceutical formulations and biological samples like plasma. longdom.orgresearchgate.nettandfonline.com The high resolution of QTOF-MS is also critical in distinguishing between the metal-free and metal-complexed forms of this compound, such as its copper chelate, which can have very similar mass-to-charge ratios. researchgate.net

An optimized HPLC-QTOF-MS method demonstrated excellent mass accuracy (around 5 ppm or less) for both this compound and B2. tandfonline.com The fragmentor voltage is a key parameter to optimize for maximum sensitivity, with an optimal value of 180 V reported for bleomycin. tandfonline.com

Interactive Data Table: Mass Spectrometry Parameters for this compound Analysis

| Parameter | Optimized Value/Range | Purpose | Citations |

|---|---|---|---|

| Ionization Mode | Positive | To generate positively charged ions for detection. | nih.gov |

| Mass Analyzer | QTOF | High mass accuracy and resolution. | researchgate.nettandfonline.com |

| Fragmentor Voltage | 180 V | To induce fragmentation and enhance signal intensity. | tandfonline.com |

| Spraying Gas Pressure | 10–50 psi | To optimize the electrospray process. | researchgate.net |

| Mass Accuracy | ~5 ppm or less | For accurate molecular weight determination. | tandfonline.com |

| Limit of Detection | < 2 ng/mL | Enables ultra-trace analysis. | tandfonline.com |

Flash Chromatography for High-Yield Purification

For studies requiring larger quantities of pure this compound, such as for synthetic, biochemical, or biophysical analyses, flash chromatography offers an excellent method for high-yield purification. nih.gov This technique allows for the separation of gram-scale quantities of bleomycin congeners. acs.org

A reported method utilizes a fine mesh silica (B1680970) gel column with a solvent system of 1% ammonium formate in methanol (2:3 ratio). nih.gov Applying low air pressure accelerates the flow rate, allowing the separation to be completed in about 20 minutes. This rapid process helps to prevent degradation of the antibiotic. Following separation, the ammonium formate can be removed using reverse phase size exclusion gravity chromatography. The integrity of the purified this compound using this method has been confirmed by NMR spectroscopy, thin-layer chromatography, and DNA cleaving activity assays. nih.gov Yields for purification of bleomycin intermediates and analogs using flash chromatography can be very high, often exceeding 90%. acs.org

Spectroscopic and Biophysical Characterization

Spectroscopic and biophysical techniques are indispensable for elucidating the three-dimensional structure of this compound and for studying its interactions with its primary biological target, DNA, as well as with proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and DNA/Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in determining the structure of this compound and its various metallo-complexes. mdpi.comnih.gov It also provides detailed insights into the specific interactions between this compound and DNA or proteins. mdpi.comnih.gov

Structural Elucidation: Both 1D and 2D NMR techniques have been used to make complete assignments of the ¹H-NMR spectrum of this compound and its metal complexes, such as with Zn(II) and Co(III). nih.govnih.gov ¹³C-NMR studies have also been instrumental in identifying which parts of the molecule are involved in metal binding by observing changes in chemical shifts upon complexation. mdpi.com For instance, ¹³C-NMR data indicated that the pyrimidine (B1678525), aminoalanine, and mannose carbamoyl (B1232498) groups are involved in zinc coordination. nih.gov These NMR-derived constraints, including intramolecular Nuclear Overhauser Effects (NOEs), are used in molecular dynamics calculations to generate reliable 3D structures of the molecule in solution. nih.govnih.govfigshare.com

DNA Interactions: Proton NMR has been extensively used to monitor the binding of this compound to DNA oligonucleotides. nih.govresearchgate.net These studies have shown that the bithiazole tail of this compound intercalates between the base pairs of the DNA duplex. researchgate.nettandfonline.com This is evidenced by the upfield shift of the bithiazole proton resonances upon binding to DNA. tandfonline.com NMR studies have also revealed that the C-terminal cationic group of this compound is crucial for this intercalation. nih.gov Furthermore, NMR can delineate the distinct regions of the drug that interact with metal ions versus those that interact with nucleic acids. nih.gov

Protein Interactions: NMR spectroscopy has also been used to study the interaction of this compound with the bleomycin-binding protein from the producing organism, Streptomyces verticillus. mdpi.com

Raman Micro-spectroscopy for Cellular Response Analysis

Raman micro-spectroscopy is a non-invasive technique that provides detailed chemical information at the subcellular level, making it well-suited for studying the cellular response to this compound treatment. mdpi.comnih.gov

This technique can monitor the conformational changes in chromatin that occur in living cells following treatment with bleomycin. mdpi.com Studies have shown that bleomycin-induced DNA strand breaks lead to a conformational transition from B-DNA to A-DNA. mdpi.com Raman spectroscopy can also detect the increased expression of proteins within the cell nucleus, which is indicative of the activation of DNA repair processes. mdpi.comnih.gov By analyzing the Raman spectra of normal versus cancer tissue, characteristic differences can be identified, providing insights for cancer diagnosis. researchgate.net This method has been used to study the binding of metal-free this compound to calf thymus DNA, supporting a partial intercalation binding mode. nih.gov

Circular Dichroism Spectroscopy for Protein Conformational Studies

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the conformational changes in proteins upon interaction with ligands such as this compound. This method measures the differential absorption of left- and right-circularly polarized light, providing insights into the secondary and tertiary structures of proteins.

Studies have utilized CD spectroscopy to explore the binding of this compound and its congeners to major human plasma proteins, namely human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). mdpi.comnih.gov These proteins are known carriers for many drugs, and their interaction with bleomycin can influence its availability and therapeutic effect. mdpi.com

In the near-UV range (260–340 nm), the CD spectrum is sensitive to the environment of aromatic amino acid residues (phenylalanine, tyrosine, tryptophan) and disulfide bonds, which act as native probes for ligand binding and conformational shifts in the protein's tertiary structure. mdpi.com When this compound was titrated with HSA and AGP, changes in the CD spectra were observed, indicating that the drug interacts with these proteins and induces conformational adjustments. mdpi.comresearchgate.net The results revealed that bleomycin congeners, including A2, bind to both plasma proteins, with a significantly higher affinity for AGP compared to HSA. mdpi.comnih.govresearchgate.net This differential binding is noteworthy as AGP is an acute-phase protein often overexpressed in cancer patients, potentially affecting the amount of free, active this compound in vivo. mdpi.com

| Interacting Protein | Spectroscopic Technique | Key Finding | Reference |

|---|---|---|---|

| Human Serum Albumin (HSA) | Circular Dichroism (CD) | This compound binds to HSA, inducing conformational changes. | mdpi.comresearchgate.net |

| α1-Acid Glycoprotein (AGP) | Circular Dichroism (CD) | This compound binds to AGP with a higher affinity than to HSA, causing conformational alterations. | mdpi.comnih.gov |

Molecular and Cellular Biology Assays

DNA Cleavage Assays (e.g., Plasmid Relaxation, [³²P]-Hairpin Technology)

The primary mechanism of this compound's cytotoxic action is the cleavage of DNA. wikipedia.org This activity is routinely studied using various biochemical assays, most notably the plasmid relaxation assay and the [³²P]-hairpin technology. These assays quantify the efficiency of single-strand (ss) and double-strand (ds) DNA breaks.

The plasmid relaxation assay utilizes supercoiled plasmid DNA (Form I). A single-strand break converts the supercoiled form into a relaxed, open circular form (Form II), while a double-strand break results in a linearized form (Form III). These different forms can be separated and quantified by agarose (B213101) gel electrophoresis. nih.gov Studies using this assay have determined the ratio of single-strand to double-strand cleavage for this compound to be approximately 7.3:1. mit.edunih.gov This indicates that for every double-strand break, there are about seven single-strand breaks. Deamido this compound, a major catabolite, was found to retain significant DNA cleavage activity but had a reduced ability to mediate double-strand cleavage compared to this compound. acs.org

The [³²P]-hairpin technology provides a more detailed, sequence-specific analysis of DNA cleavage. It uses synthetic hairpin DNA substrates containing a specific recognition site, which are internally labeled with radioactive phosphorus ([³²P]). mit.edunih.gov This method allows for the precise quantification of cleavage at specific nucleotide sites on both strands. Using a hairpin DNA (GT-2) with a known "hot spot" for bleomycin-mediated cleavage, the ss:ds cleavage ratio for this compound was determined to be 3.4:1. mit.edunih.gov This result, differing from the plasmid relaxation assay, suggests that the DNA cleavage mechanism and efficiency can be influenced by the DNA sequence and structure. mit.edu Research indicates that a single molecule of this compound is sufficient to cause a double-strand break, likely through a mechanism involving partial intercalation of its bithiazole tail. mit.edunih.gov

| Assay Method | Substrate | ss:ds Cleavage Ratio for this compound | Reference |

|---|---|---|---|

| Supercoiled Plasmid Relaxation Assay | Plasmid DNA | 7.3:1 | mit.edunih.gov |

| [³²P]-Hairpin Technology | GT-2 Hairpin DNA | 3.4:1 | mit.edunih.gov |

Cell Cycle Progression Analysis

This compound exerts significant effects on cell cycle progression, primarily by inducing DNA damage which in turn activates cellular checkpoint pathways. atsjournals.org Flow cytometry is a common method used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Studies on various cell types, including cancer cells and alveolar epithelial cells, have shown that treatment with bleomycin leads to cell cycle arrest, particularly at the G2/M transition. nih.govnih.govfrontiersin.org For example, in HCT116 cells, bleomycin treatment induced a block in both G1 and G2 phases. nih.gov In mouse alveolar epithelial cells (MLE-12), bleomycin exposure led to a decrease in the G0/G1 population and an increase in the S and G2/M phases, indicating G2/M arrest. nih.gov This arrest is a consequence of the DNA damage response, which prevents cells with damaged DNA from proceeding into mitosis. atsjournals.org

The molecular machinery behind this cell cycle arrest involves the tumor suppressor protein p53 and its downstream target, p21. atsjournals.orgkoreamed.org DNA damage triggers the activation of p53, which then transcriptionally activates the p21 gene. atsjournals.org The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that halts cell cycle progression, allowing time for DNA repair. atsjournals.org Studies have shown that bleomycin treatment significantly increases the mRNA levels of both p53 and p21. nih.govkoreamed.org However, some studies on mesenchymal stem cells (MSCs) reported no significant changes in cell cycle distribution after a short 4-hour exposure to bleomycin, suggesting cell-type specific responses. researchgate.net

Apoptosis and Senescence Detection Assays (e.g., TUNEL Assay)

In addition to cell cycle arrest, this compound can induce programmed cell death (apoptosis) and cellular senescence, a state of irreversible growth arrest.

Apoptosis is often detected using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, which identifies DNA fragmentation, a hallmark of late-stage apoptosis. jst.go.jpoup.com In mouse intestine, TUNEL-positive cells were markedly increased 6 hours after bleomycin treatment, particularly in the lower part of the crypts. jst.go.jp Similarly, in lung tissues of mice exposed to bleomycin, a significant increase in TUNEL-positive alveolar epithelial cells was observed. researchgate.netersnet.org Studies in human lymphocytes also confirmed that bleomycin induces apoptosis, as evidenced by an increase in TUNEL-positive cells and nuclear fragmentation. oup.com

Cellular senescence is frequently identified by staining for senescence-associated β-galactosidase (SA-β-gal) activity at a suboptimal pH (pH 6.0), which is a widely used biomarker for senescent cells. nih.goversnet.org Bleomycin is commonly used in research to induce senescence and pulmonary fibrosis in animal models. wikipedia.org In lung fibroblasts and alveolar epithelial cells, bleomycin treatment leads to a significant increase in the number of SA-β-gal-positive cells. nih.goversnet.orgfrontiersin.org This induction of senescence is also associated with the upregulation of senescence markers like p21 and p16. frontiersin.orgaging-us.comatsjournals.org

| Cellular Process | Assay | Key Observation | Reference |

|---|---|---|---|

| Apoptosis | TUNEL Assay | Increased number of TUNEL-positive cells in various tissues (e.g., lung, intestine) following bleomycin treatment. | jst.go.jpresearchgate.netersnet.org |

| Senescence | SA-β-gal Staining | Increased SA-β-gal activity in lung epithelial cells and fibroblasts after bleomycin exposure. | nih.goversnet.orgfrontiersin.org |

Gene Expression Profiling (RNA Sequencing, Quantitative Polymerase Chain Reaction)

High-throughput methods like RNA sequencing (RNA-seq) and targeted analysis using quantitative polymerase chain reaction (qPCR) have been instrumental in elucidating the complex molecular responses to this compound. These techniques provide comprehensive profiles of gene expression changes, revealing the pathways and biological processes affected by the compound.

RNA-seq analysis of lung fibroblasts and epithelial cells treated with bleomycin has identified broad transcriptional changes. atsjournals.orgnih.govnih.gov These studies have highlighted the differential expression of genes involved in inflammation, immune activation, matrix remodeling, and Wnt signaling. nih.govatsjournals.org For instance, a comparative study of different lung disease models found that bleomycin-induced diseases were characterized by changes in 53 transcripts, many of which are related to matrix remodeling. atsjournals.org Another study performing RNA-seq on lung fibroblasts identified 3,668 differentially expressed genes following bleomycin treatment, with enrichment in pathways related to wound healing and fibrosis, such as those involving TGF-β1 and TNF-α. nih.govresearchgate.net

Quantitative PCR (qPCR) is used to validate the findings from RNA-seq and to quantify the expression of specific genes of interest. atsjournals.orgnih.gov Following bleomycin treatment, qPCR has confirmed the upregulation of pro-inflammatory cytokines, pro-apoptotic factors like BAX, and cell cycle regulators like p21 and p53. koreamed.orgphysiology.org Conversely, anti-apoptotic factors like Bcl-2 are often downregulated. koreamed.org In studies of bleomycin-induced pulmonary fibrosis, qPCR has been used to measure the increased expression of fibrosis-related genes such as TIMP-1, MMP-8, and NFκB2. nih.gov

Chemical Proteomics for Molecular Target Identification

While DNA is the primary target of this compound's therapeutic action, identifying its off-target protein interactions is crucial for understanding its side effects, such as pulmonary fibrosis. Chemical proteomics has emerged as a powerful strategy for the deconvolution of drug targets. researchgate.nettandfonline.com

A compound-centric chemical proteomics approach was employed to identify the direct binding targets of bleomycin in lung tissue. nih.govtandfonline.comnih.gov In this method, a bleomycin analogue (Bleomycin A5, which shares the core structure with A2) was immobilized on Sepharose beads. nih.govresearchgate.net These beads were then incubated with lung cell lysates to "pull down" interacting proteins. nih.govresearchgate.net The captured proteins were subsequently identified using mass spectrometry. tandfonline.com

This strategy successfully identified Annexin A2 (ANXA2) as a direct and specific binding target of bleomycin in lung epithelial cells. nih.govtandfonline.comnih.gov The interaction was further validated in vitro and in vivo. nih.gov The study revealed that bleomycin binds to a specific residue (Glu139) on ANXA2. nih.govtandfonline.com This binding event was shown to interfere with TFEB-mediated autophagic flux, a critical cellular process, leading to the induction of pulmonary fibrosis. nih.govtandfonline.com This finding provides a novel mechanistic insight into bleomycin-induced lung toxicity and suggests that ANXA2 is a key off-target molecule. nih.govtandfonline.com

Immunofluorescence and Protein Colocalization Studies

Immunofluorescence techniques have been instrumental in visualizing the subcellular localization of proteins and their interactions in response to bleomycin treatment. These studies provide critical insights into the molecular pathways affected by the drug.

A significant finding is the direct binding of bleomycin to Annexin A2 (ANXA2) in lung epithelial cells. nih.gov Using fluorescein-labelled bleomycin (F-Bleo), researchers have demonstrated the colocalization of F-Bleo with ANXA2 in the lung epithelial cells of mice and in primary human alveolar type II (ATII) cells. nih.gov Further studies in A549 and 16HBE lung cell lines confirmed that bleomycin treatment enhances the expression of ANXA2 on the cell surface. portlandpress.comresearchgate.net Immunofluorescence analysis revealed that both ANXA2 expression and its colocalization with F-Bleo on the cell surface of A549 cells increased over time following bleomycin exposure, suggesting that bleomycin binding induces the translocation of ANXA2 to the cell surface. portlandpress.comresearchgate.net

In the context of bleomycin-induced pulmonary fibrosis, immunofluorescence has been used to demonstrate the colocalization of Heat Shock Protein 27 (HSP27) with markers of myofibroblasts, such as α-smooth muscle actin (α-SMA), osteopontin (B1167477) (OPN), and type I collagen, in the lung tissues of bleomycin-treated mice. plos.org This indicates a strong expression of HSP27 in lung myofibroblasts during the fibrotic process. plos.org Additionally, double immunostaining of lung sections from bleomycin-treated mice showed an upregulation of DNA damage and repair proteins, like p53, in type II alveolar epithelial cells. atsjournals.org Specifically, p53-positive staining was found to colocalize with Surfactant Protein C (SP-C), a marker for type II cells, in a significant percentage of these cells after bleomycin administration. atsjournals.org

Interactive Table: Protein Colocalization Studies with this compound

| Protein | Colocalized Protein/Marker | Cell/Tissue Type | Key Finding | Reference |

|---|---|---|---|---|

| Bleomycin (fluorescein-labelled) | Annexin A2 (ANXA2) | Mouse lung epithelial cells, primary human ATII cells, A549 cells | Bleomycin directly binds to and colocalizes with ANXA2, inducing its translocation to the cell surface. | nih.govportlandpress.comresearchgate.net |

| Heat Shock Protein 27 (HSP27) | α-SMA, Osteopontin, Type I Collagen | Lung tissues of bleomycin-treated mice | HSP27 is strongly upregulated and colocalizes with myofibroblast markers, indicating its role in fibrosis. | plos.org |

| p53 | Surfactant Protein C (SP-C) | Type II alveolar epithelial cells in bleomycin-treated mice | Bleomycin induces a p53-dependent DNA damage response in type II alveolar cells. | atsjournals.org |

Genetic Engineering and Functional Genomics

Genetic engineering and functional genomics approaches have revolutionized the study of this compound, enabling precise manipulation of genes to understand their roles in its biosynthesis and mechanism of action.

The CRISPR-Cas9 system has been a powerful tool for investigating the cellular effects of bleomycin. Researchers have used CRISPR-Cas9-based genome editing to engineer a specific mutation (E139A) in the ANXA2 gene in lung epithelial cells (MLE-12 and A549). tandfonline.com This mutation was found to be critical, as it prevented the binding of bleomycin to ANXA2. tandfonline.com This targeted manipulation allowed for the precise study of the consequences of the bleomycin-ANXA2 interaction, revealing its role in impeding autophagic flux. nih.govtandfonline.com

In the context of the parasite Leishmania donovani, CRISPR-Cas9 has been adapted to disrupt and tag endogenous genes by inserting a bleomycin drug selection marker. nih.gov This demonstrates the utility of bleomycin resistance genes in CRISPR-mediated gene editing protocols. Further optimization of the CRISPR-Cas9 system in Leishmania has involved using a bleomycin resistance gene to coselect for cells with CRISPR-Cas9 activity, thereby increasing the efficiency of deleting other target genes, such as the A2 multigene family. nih.govplos.org

Genetic manipulation of the bleomycin biosynthetic gene cluster in the producing organism, Streptomyces verticillus, has been a long-standing goal to generate novel, potentially less toxic analogs. For a long time, this strain was resistant to genetic manipulation. nih.gov However, the development of intergeneric Escherichia coli-Streptomyces conjugation has enabled genetic access to this important producer strain. nih.gov

Using λRED-mediated PCR targeting mutagenesis, researchers have created in-frame deletion mutants within the bleomycin biosynthetic gene cluster. nih.gov For example, the deletion of the blmD gene resulted in a mutant strain that produced a bleomycin intermediate, decarbamoyl-BLM. nih.gov This not only confirmed the function of the blmD gene but also provided a platform for producing novel derivatives. Further engineering of the GDP-mannose synthesis pathway, a key precursor for the bleomycin disaccharide moiety, has shown that co-expression of the genes blmT, manA, and manB can significantly increase the production of this compound and B2. researchgate.net These strategies open up possibilities for creating "designer" bleomycin analogues through microbial fermentation. nih.govwikidata.org

CRISPR-Cas9 Gene Editing for Targeted Gene Manipulation

Preclinical Animal Models

Animal models are indispensable for studying the pathogenesis of bleomycin-induced toxicities and for evaluating potential therapeutic interventions.

The administration of bleomycin to rodents is the most widely used animal model to study pulmonary fibrosis. nih.govplos.org This model recapitulates many of the key features of human idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. life-science-alliance.orgbiologists.com Administration can be via various routes, including intratracheal instillation, intravenous injection, or through an osmotic pump, each resulting in dose-dependent lung injury and fibrosis. life-science-alliance.org